molecular formula C12H20ClNO B1351219 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride CAS No. 473704-48-2

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride

Cat. No.: B1351219
CAS No.: 473704-48-2
M. Wt: 229.74 g/mol
InChI Key: RAMYSWCVFRNRLJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on amine receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride can be compared with other similar compounds, such as:

  • 4-Ethoxy-2-methyl-phenylamine hydrochloride
  • 5-Isopropyl-2-methyl-phenylamine hydrochloride
  • 4-Ethoxy-5-isopropyl-phenylamine hydrochloride

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of ethoxy, isopropyl, and methyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-ethoxy-2-methyl-5-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-5-14-12-6-9(4)11(13)7-10(12)8(2)3;/h6-8H,5,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMYSWCVFRNRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)N)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387616
Record name 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473704-48-2
Record name 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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